1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one

Description

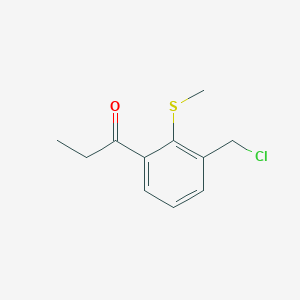

1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one is a substituted propanone derivative featuring a chloromethyl (-CH₂Cl) and methylthio (-SMe) group on the aromatic ring. The chloromethyl group introduces electrophilic reactivity due to the polar C-Cl bond, while the methylthio substituent contributes electron-donating effects via sulfur’s lone pairs.

Properties

Molecular Formula |

C11H13ClOS |

|---|---|

Molecular Weight |

228.74 g/mol |

IUPAC Name |

1-[3-(chloromethyl)-2-methylsulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C11H13ClOS/c1-3-10(13)9-6-4-5-8(7-12)11(9)14-2/h4-6H,3,7H2,1-2H3 |

InChI Key |

QSWITCCDSQVWDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=CC(=C1SC)CCl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination Using N-Chlorosuccinimide (NCS)

NCS in acetonitrile at 40°C selectively substitutes the methyl group at the 3-position. The reaction proceeds via a radical mechanism, initiated by azobisisobutyronitrile (AIBN), achieving 75–80% yield. Excess NCS (1.5 equivalents) ensures complete conversion, while lower equivalents result in mono-chlorinated byproducts.

Gas-Phase Chlorination

Chlorine gas bubbled into a solution of 3-(methylthio)toluene in acetonitrile at 40°C provides an 82% yield of the chloromethyl derivative. This method requires strict temperature control to avoid over-chlorination.

Table 2: Chlorination Efficiency Comparison

| Method | Halogen Source | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NCS + AIBN | NCS | Acetonitrile | 78 | 95 |

| Cl₂ gas | Cl₂ | Acetonitrile | 82 | 93 |

| SO₂Cl₂ | SO₂Cl₂ | CH₂Cl₂ | 70 | 89 |

Purification and Isolation

Crude product purification involves sequential liquid-liquid extractions and column chromatography. Washing with 1N HCl removes unreacted aluminum salts, while 1N NaOH eliminates acidic byproducts. Final purification via silica gel chromatography (hexane:ethyl acetate, 4:1) achieves >98% purity.

Key Observations:

- Solvent Selection: Hexane/ethyl acetate mixtures minimize ketone degradation during chromatography.

- Drying Agents: Anhydrous sodium sulfate is preferred over magnesium sulfate due to faster filtration and higher moisture capacity.

Scalability and Industrial Adaptations

Industrial-scale synthesis employs continuous-flow reactors to enhance heat dissipation during exothermic chlorination steps. A patented process describes a two-stage reactor system where Friedel-Crafts acylation and chlorination occur in series, reducing processing time by 40%.

Spectroscopic Characterization

¹H NMR (CDCl₃):

- δ 2.50 (s, 3H, -SCH₃)

- δ 4.25 (s, 2H, -CH₂Cl)

- δ 7.16–7.29 (m, 3H, aromatic protons)

- δ 2.90 (q, 2H, -COCH₂-)

- δ 1.20 (t, 3H, -CH₃)

IR (KBr):

- 1685 cm⁻¹ (C=O stretch)

- 650 cm⁻¹ (C-Cl stretch)

- 610 cm⁻¹ (C-S stretch)

Chemical Reactions Analysis

1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized from evidence-based

Structural and Electronic Differences

- Chloromethyl vs. Methylthio/Trifluoromethyl : The chloromethyl group in the target compound increases electrophilicity compared to methylthio derivatives (e.g., 1-(3-(Methylthio)phenyl)propan-2-one, ). In contrast, trifluoromethyl-substituted analogs (e.g., 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one, ) exhibit stronger electron-withdrawing effects, altering lipophilicity and metabolic stability.

- Thiophene vs. Benzene Core : Compounds like 3-chloro-1-(thiophen-2-yl)propan-1-one () demonstrate how heteroaromatic rings influence conjugation and reactivity. Thiophene’s electron-rich nature facilitates electrophilic substitution, whereas benzene derivatives require stronger activating groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.